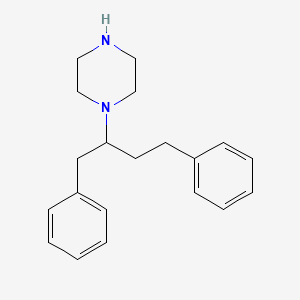

1-(1,4-Diphenylbutan-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,4-Diphenylbutan-2-yl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic agents due to their structural versatility and ability to interact with biological targets .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(1,4-Diphenylbutan-2-yl)piperazin beinhaltet typischerweise die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Eine gängige Methode beinhaltet die Reaktion von geschützten 1,2-Diaminen mit 2-Bromethyldiphenylsulfoniumtriflat unter basischen Bedingungen . Der Schlüsselschritt beinhaltet eine Aza-Michael-Addition zwischen dem Diamin und dem in situ erzeugten Sulfoniumsalz .

Industrielle Produktionsverfahren: Die industrielle Produktion von Piperazinderivaten beinhaltet häufig großtechnische Cyclisierungsreaktionen, parallele Festphasen-Synthese und photokatalytische Synthese . Diese Verfahren gewährleisten hohe Ausbeuten und Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(1,4-Diphenylbutan-2-yl)piperazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Sulfonaten durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Amine oder Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

1-(1,4-Diphenylbutan-2-yl)piperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird untersucht wegen seiner möglichen Interaktionen mit biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(1,4-Diphenylbutan-2-yl)piperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie zum Beispiel Neurotransmitter-Transportern und -Rezeptoren. Es kann als Inhibitor oder Modulator dieser Zielstrukturen wirken und verschiedene biochemische Pfade beeinflussen . Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Ähnliche Verbindungen:

1-(3-Chlorphenyl)piperazin: Bekannt für seine psychoaktiven Eigenschaften.

1-(2,3-Dihydro-1H-inden-2-yl)piperazin: Wird auf seine möglichen antidepressiven Wirkungen untersucht.

1-(4-Methylphenyl)piperazin: Wird für die Behandlung von Angstzuständen und Depressionen untersucht.

Einzigartigkeit: 1-(1,4-Diphenylbutan-2-yl)piperazin zeichnet sich durch seine einzigartigen strukturellen Merkmale aus, die es ihm ermöglichen, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren. Seine Vielseitigkeit in chemischen Reaktionen und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .

Wirkmechanismus

The mechanism of action of 1-(1,4-diphenylbutan-2-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.

1-(2,3-dihydro-1H-inden-2-yl)piperazine: Studied for its potential antidepressant effects.

1-(4-methylphenyl)piperazine: Investigated for its use in treating anxiety and depression.

Uniqueness: 1-(1,4-Diphenylbutan-2-yl)piperazine stands out due to its unique structural features, which allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel |

C20H26N2 |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

1-(1,4-diphenylbutan-2-yl)piperazine |

InChI |

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)11-12-20(22-15-13-21-14-16-22)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 |

InChI-Schlüssel |

OGFNNMZMCOBWPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C(CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Mpa1, D-Tyr(Et)2, D-Tic7]OT](/img/structure/B10839049.png)

![[Sar1,Tdf8]AngII](/img/structure/B10839050.png)

![[Mpa1, L-Tic7]OT](/img/structure/B10839052.png)

![[N40,Pro1,Tyr4]BB](/img/structure/B10839057.png)

![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)

![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)

![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)

![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)